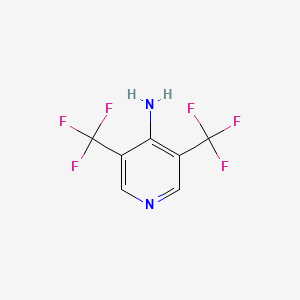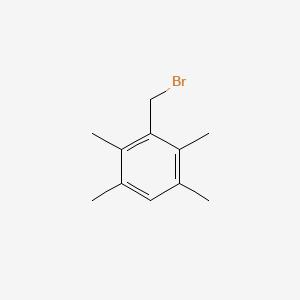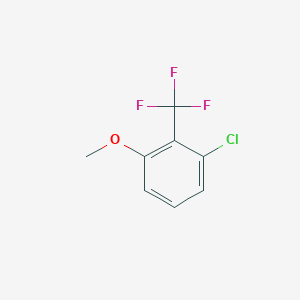![molecular formula C7H6N2O3 B15052127 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by its unique structure, which includes a hydroxyl group at the 7th position and a methyl group at the 3rd position on the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate in the presence of sodium ethoxide in ethanol. This reaction produces ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylates, which can be further hydrolyzed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted isoxazoles
科学的研究の応用
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Lacks the hydroxyl group at the 7th position.
6-Hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate: Contains a carboxylate group instead of a hydroxyl group.
1H-pyrazolo[3,4-b]pyridine derivatives: Similar heterocyclic structure but with different functional groups and properties.
Uniqueness
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific functional groups and their positions on the isoxazole ring
特性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC名 |
7-hydroxy-3-methyl-4H-[1,2]oxazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H6N2O3/c1-3-6-7(12-9-3)4(10)2-5(11)8-6/h2H,1H3,(H2,8,10,11) |
InChIキー |
ZRMKJTYAICJZEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1NC(=O)C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




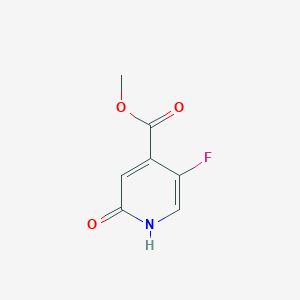
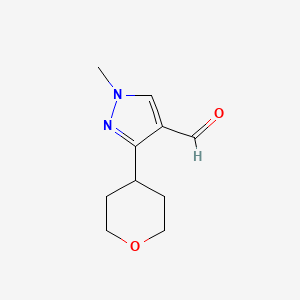
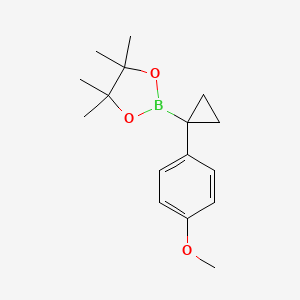
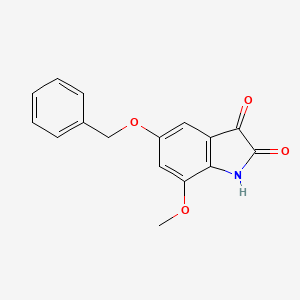
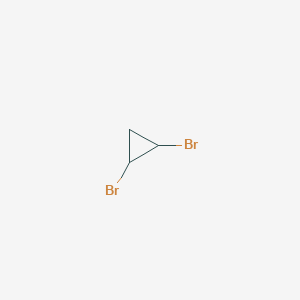


![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
